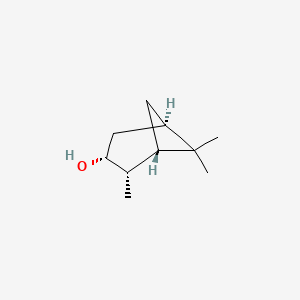

Pinocampheol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical and Physical Properties of Pinocampheol

The table below summarizes the key information available for pinocampheol.

| Property Type | Details |

|---|---|

| IUPAC Name | (2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol [1] |

| Chemical Formula | C10H18O [1] |

| Molecular Weight | 154.25 g/mol [1] [2] |

| CAS Number | 25465-95-6 [2] |

| Melting Point | 56.00 to 57.00 °C @ 760.00 mm Hg [2] |

| Water Solubility | 926.3 mg/L @ 25 °C (est) [2] |

| Estimated XLogP3 | 2.60 [2] |

How to Investigate Natural Occurrence

Since the current search does not yield direct reports of this compound in plant material, you can explore this through the following approach, which outlines a general workflow for identifying a compound like this compound in a plant sample.

- Plant Material Selection: Focus on plant families known for rich and diverse terpenoid content. The search indicates that plants from the Lamiaceae (mint) family [3] [4] and the Myrtaceae family (e.g., Eucalyptus) [5] are excellent sources of various monoterpenes and oxygenated monoterpenes, the chemical class to which this compound belongs.

- Essential Oil Extraction and Analysis: The most common method for isolating volatile terpenes is hydro-distillation of dried leaves [5]. The resulting essential oil would then be analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) [5] [3].

- Data Interpretation and Confirmation: The complex chromatographic data must be interpreted by comparing the mass spectrum and retention index of the compound in the sample to those of a pure This compound standard in commercial or custom databases [5] [2].

Future Research Directions

To advance knowledge on this topic, you could:

- Systematically Screen Plant Species: Target plants in the Lamiaceae and Myrtaceae families, or conifers, based on the structural similarity of this compound to common monoterpenes like pinene.

- Investigate Biosynthetic Pathways: Explore the enzymatic pathways that could convert more common plant terpenes (e.g., α-pinene) into this compound.

- Study Biological Activity: If this compound is identified in a plant, further research can evaluate its potential biological activities, such as antimicrobial, anti-inflammatory, or other pharmacological properties, similar to studies on other plant terpenes [5] [6].

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. This compound, 25465-95-6 [thegoodscentscompany.com]

- 3. Investigation of Chemical Compositions and Biological ... [mdpi.com]

- 4. Pharmacophylogenetic relationships of genus ... [frontiersin.org]

- 5. Chemical Composition, Antibacterial Properties, and Anti- ... [pmc.ncbi.nlm.nih.gov]

- 6. Structural, functional, molecular, and biological evaluation ... [sciencedirect.com]

Solubility and Physicochemical Data

The table below summarizes the available data on pinocampheol's properties.

| Property | Value | Type / Method | Source |

|---|---|---|---|

| Molecular Formula | C10H18O | - | [1] [2] |

| Molecular Weight | 154.25 g/mol | - | [1] [2] |

| Water Solubility | 0.92 g/L | Predicted (ALOGPS) | [2] |

| Water Solubility | 926.3 mg/L @ 25 °C | Estimated | [3] |

| Melting Point | 56 - 57 °C @ 760 mm Hg | Experimental | [3] |

| log P (Octanol-Water) | 2.22 | Predicted (ALOGPS) | [2] |

Experimental Methodology Considerations

The search results did not provide detailed experimental protocols for determining this compound's solubility. The available data points are predictions or estimates without methodological details.

For researchers, standard experimental approaches for determining water solubility of such compounds include:

- Shake-Flask Method: This is a classic and direct method where an excess of the solid compound is added to a flask of water and shaken continuously until equilibrium is reached. The concentration of the compound in the aqueous phase is then analytically determined, often using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC-MS).

- Chromatographic Methods: Techniques such as Reverse-Phase HPLC can be used to estimate solubility by correlating the compound's retention time with its hydrophobicity.

The following diagram outlines a generalized experimental workflow for determining solubility, which could be adapted for this compound.

Important Limitations and Future Work

A significant challenge for your intended guide is the scarcity of robust, experimentally verified data. The available solubility information is computational, and no data was found in key pharmacological resources like DrugBank or the FDA UNII database [3].

To build a comprehensive profile, future work should involve:

- Experimental Verification: Conducting laboratory tests using the shake-flask method or similar to obtain accurate, temperature-dependent solubility data.

- Expanded Profiling: Measuring additional key properties for drug development, such as pKa, chemical stability in various pH conditions, and solubility in pharmaceutically relevant solvents (e.g., PEG 400, ethanol).

- Literature Review: Performing a deeper, specialized search in scientific journal databases for any existing primary research on this compound's properties.

References

Predicted Physicochemical Properties of Pinocampheol

The table below summarizes the predicted properties for different forms of pinocampheol found across the databases.

| Compound Name | CAS Number | Predicted XLogP3/-AA Value | Source Database | Other Predicted logP Values |

|---|---|---|---|---|

| (-)-Pinocampheol [1] | 35997-96-7 | 2.60 (est) [2] | The Good Scents Company (TGSC) | 2.22 (ALOGPS); 1.9 (ChemAxon) [1] |

| This compound (unspecified stereochemistry) [3] | 25465-95-6 | 2.60 (est) [3] | The Good Scents Company (TGSC) | Information missing |

Methodology of the XLogP3 Algorithm

The XLogP3 method is a widely recognized atom-additive approach for calculating the octanol-water partition coefficient (logP), a key parameter in predicting a molecule's hydrophobicity [4].

- Core Principle: XLogP3 calculates logP by summing contributions from each atom in the molecule. Each atom is categorized into one of 87 predefined atom/group types, and the algorithm also applies correction factors for specific intermolecular interactions [5] [4].

- Key Corrections: The model includes corrections for internal hydrogen bonding (which increases hydrophobicity) and for molecules with an amino acid moiety (to correct for logP overestimation) [4].

- Model Training and Accuracy: The algorithm was calibrated through multivariate linear regression on a training set of 8,199 organic compounds with reliable experimental logP data [5]. When tested, XLogP3 demonstrated high accuracy, with average unsigned errors of 0.24 to 0.51 log units on independent test sets [5].

The following diagram illustrates the workflow of the XLogP3 computation process:

A Guide for Researchers

For scientists in drug development, the provided data offers practical insights:

- Interpreting the Values: The consensus XLogP3 value of ~2.6 suggests this compound is moderately hydrophobic. This range often indicates good passive membrane permeability, which is a positive trait for drug candidates.

- Utilizing Predictions: Computational models like XLogP3 are invaluable in the early discovery phase, allowing for high-throughput screening and prioritization of compounds before synthesis and experimental testing.

- Acknowledging Limitations: It is crucial to remember that these are predictions, not experimental measurements. The "est" (estimated) flag in the data highlights this. For critical decisions, experimental validation is recommended.

References

- 1. Showing Compound (-)-Pinocampheol (FDB014974) [foodb.ca]

- 2. (-)- this compound , 35997-96-7 [thegoodscentscompany.com]

- 3. This compound, 25465-95-6 [thegoodscentscompany.com]

- 4. The log P algorithm [resources.qiagenbioinformatics.com]

- 5. Computation of octanol-water partition coefficients by ... [pubmed.ncbi.nlm.nih.gov]

Chemical Identification of Pinocampheol

The table below summarizes the available identifying information for pinocampheol [1].

| Property | Description |

|---|---|

| Chemical Name | (2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |

| CAS Number | 25465-95-6 |

| Category | Natural substances and extractives |

| Molecular Formula | C10 H18 O |

| Molecular Weight | 154.25266000 |

| Water Solubility | 926.3 mg/L @ 25 °C (est.) |

How to Proceed with Research

The lack of sensory data indicates that the odor and flavor profile of this compound has not been characterized in publicly accessible literature. To proceed with your research, I suggest you consider these approaches:

- Consult Specialized Databases: Search in-depth scientific databases like SciFinder Navigator or Reaxys, which may contain information not found in general web searches.

- Review Related Terpene Studies: Examine the methodologies in recent studies of other terpenes [2] [3] [4]. Their experimental protocols for gas chromatography-olfactometry (GC-O) and consumer panels can serve as an excellent template for designing your own study on this compound.

- Conduct Empirical Analysis: The most direct path to obtaining this data would be to obtain a pure sample and perform sensory analysis and gas chromatography–mass spectrometry (GC-MS) with olfactometry.

Experimental Protocol for Odor Characterization

Should you undertake empirical analysis, here is a generalized workflow for characterizing an unknown compound's odor profile, synthesizing methods from the search results.

The key phases of the workflow are [3] [4]:

- Purification: Ensure the compound is pure to avoid confounding sensory data.

- Chemical Profiling: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the compound's identity and purity.

- Odor Threshold Determination: Using Gas Chromatography-Olfactometry (GC-O), present the compound to panelists at decreasing concentrations to find the lowest concentration at which the odor is detectable (odor threshold in air, OTair) [3].

- Sensory Description: A trained descriptive panel uses a standardized lexicon (e.g., "woody," "smoky," "flowery") to describe the odor at specific concentrations, as the character can change with concentration [4].

- Hedonic Evaluation: Consumer panels rate how much they like or dislike the odor on a 9-point hedonic scale (1="Dislike Extremely" to 9="Like Extremely") to gauge preference [2].

References

Chemical and Physicochemical Properties of (-)-Pinocampheol

The search results provide foundational data for (-)-Pinocampheol, a bicyclic monoterpenoid. The quantitative data is summarized in the table below [1].

| Property | Value |

|---|---|

| IUPAC Name | (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |

| Chemical Formula | C10H18O |

| Average Molecular Weight | 154.2493 g/mol |

| Monoisotopic Mass | 154.135765198 g/mol |

| Water Solubility (Predicted) | 0.92 g/L |

| logP (Predicted) | 2.22 (ALOGPS); 1.9 (ChemAxon) |

| pKa (Strongest Acidic) | 18.73 |

| pKa (Strongest Basic) | -1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Polar Surface Area | 20.23 Ų |

| Melting Point | 67°C |

| Boiling Point | 217°C |

| Optical Rotation | [α]25D -57.2 (c, 0.33 in MeOH) |

Classification: (-)-Pinocampheol belongs to the class of organic compounds known as bicyclic monoterpenoids. Its molecular framework is characterized as aliphatic homopolycyclic [1].

Stability and Analytical Methods for Terpenes

While the search results do not contain a specific experimental protocol for pinocampheol, a 2024 review discusses general methodologies for analyzing terpenes in complex matrices like Cannabis sativa L., which is directly relevant for profiling compounds like this compound [2].

- Core Methodology: The study developed and validated four analytical methods based on gas chromatographic (GC) separation combined with mass spectrometric (MS) or flame ionization detection (FID) [2].

- Key Parameters:

- Chiral Separation: Methods successfully separated and quantified 29 terpenes, including 13 enantiomers and 5 diastereomers, highlighting the importance of chiral GC columns for accurate stereochemical profiling [2].

- Stress Testing: Terpenes and authentic cannabis flowers/extracts were subjected to UV and heat treatments to observe degradation reactions over time [2].

- Critical Findings:

- Degradation: Terpenes degrade at different rates, generating unique patterns of degradation products. p-cymene was identified as a major marker of terpene aging [2].

- Enantiomeric Stability: No enantiomeric conversion was detected under stress, confirming that the enantiomeric ratio is stable. This ratio is species-specific and dependent on cultivar and growth conditions, which is a crucial consideration for therapeutic applications [2].

Visual Experimental Workflow

The following diagram outlines the general experimental workflow for analyzing terpene stability, based on the methodologies described in the research [2].

Experimental workflow for terpene stability and enantiomeric analysis.

Research Context and Future Directions

The available data for (-)-Pinocampheol is currently limited to its basic chemical identity and predicted properties. The broader context of terpene research highlights several critical areas for investigation [2]:

- Pharmacological Potential: Terpenes are increasingly recognized as chemical entities with unique pharmacological properties, contributing to potential entourage effects in multi-component botanical preparations.

- Quality Control: Understanding terpene stability is crucial for the shelf-life and efficacy of medicinal plant products. Degradation can lead to loss of activity or formation of new compounds.

- Stereochemistry Matters: The enantiomeric ratio of a terpene can influence its biological activity and should be considered a key parameter in authentication and standardization for therapeutic applications.

References

Pinane-3alpha-ol structure activity relationship

Neurobiological Profile of Alpha-Pinene

The compound alpha-pinene (APN) is a monoterpene and a direct bicyclic precursor to pinane derivatives like pinane-3alpha-ol. A 2023 study provides robust, quantitative data on its activity against memory impairment and elucidates the underlying molecular mechanism [1].

- Mechanism of Action: The study demonstrates that alpha-pinene moderates memory impairment by restoring the BDNF/TrkB/CREB signaling pathway in the rat hippocampus. This pathway is fundamental to neuronal survival, synaptic plasticity, and memory formation [1].

- Experimental Model: Memory impairment was induced in male Wistar rats via intracerebroventricular (i.c.v.) injection of kainic acid (KA), which models hippocampal damage similar to temporal lobe epilepsy [1].

The signaling pathway through which alpha-pinene exerts its effect can be summarized as follows:

Quantitative Experimental Data and Protocols

The following table summarizes the key experimental findings and methodologies from the alpha-pinene study, providing a template for evaluating similar neuroprotective compounds [1].

| Aspect | Detail | Rationale & Implication |

|---|---|---|

| Dosage & Regimen | 50 mg/kg, intraperitoneal (i.p.); 21 days (14 days pre-KA + 7 days post-KA) [1] | Pre- and post-treatment protocol suggests both prophylactic and therapeutic potential for mitigating neuronal damage. |

| Key Molecular Results | Significant reversal of KA-induced decreases in hippocampal levels of BDNF, TrkB, p-TrkB, CREB, and p-CREB [1] | Quantifiable restoration of a critical neurotrophic signaling axis is the proposed core mechanism. Data obtained via Western blotting. |

| Behavioral & Cellular Outcomes | Improved spatial working and inhibitory avoidance memory; significantly reduced neuronal loss in hippocampal CA1 region [1] | Confirms functional recovery (memory) and structural protection (neuronal survival) alongside molecular changes. |

| Experimental Workflow | 1. Animal treatment (APN/Vehicle) 2. KA injection (Day 15) 3. Behavioral tests (Days 5-7 post-KA) 4. Tissue collection & analysis (Western Blot, Histology) [1] | Provides a standard in vivo workflow for evaluating cognitive-enhancing or neuroprotective drug candidates. |

Research Implications and Future Directions

The data on alpha-pinene provides a strong foundation for hypothesizing the activity of its derivative, pinane-3alpha-ol.

- SAR Hypothesis: The bioactive pinane skeleton is shared by both alpha-pinene and pinane-3alpha-ol. The 3alpha-ol modification introduces a polar hydroxy group, which could alter the molecule's hydrogen-bonding capacity, solubility, and receptor binding affinity compared to its hydrocarbon precursor. This modification may enhance specificity or potency towards the same or a related molecular target within the BDNF/TrkB/CREB pathway.

- Proposed Experimental Verification: To establish the SAR for pinane-3alpha-ol, the following experiments are recommended:

- Repeat the KA-induced memory impairment model using pinane-3alpha-ol with the same dosage regimen (e.g., 50 mg/kg, i.p. for 21 days).

- Compare efficacy by measuring the same endpoints: BDNF/TrkB/CREB pathway protein levels, CA1 neuronal survival, and memory performance in behavioral tests.

- Conduct receptor binding assays to determine if the hydroxy group confers a higher affinity for TrkB or related receptors compared to alpha-pinene.

Navigating Information Gaps

When researching specialized compounds like pinane-3alpha-ol, a broader search strategy may be necessary.

- Explore Broader Databases: Search scientific databases (e.g., SciFinder, Reaxys, PubMed) specifically for "pinane-3alpha-ol" or its synonyms. Also, search for "pinane derivatives" and "structure-activity relationship" to find related studies that may include your compound of interest within a larger set of tested analogs.

- Investigate Synthetic Routes: The primary literature on the organic synthesis of pinane-3alpha-ol often includes limited biological data. Examining these papers can provide valuable clues about its tested activities.

References

Application Notes and Protocols: Synthesis of Isopinocampheol from α-Pinene

This document provides a detailed, validated laboratory procedure for the synthesis of high-purity (-)-isopinocampheol from (+)-α-pinene via hydroboration-oxidation. This chiral terpene alcohol is a valuable intermediate in fine chemicals and fragrance synthesis [1].

Introduction and Significance

The pinene scaffold, a bicyclic monoterpene, is an abundant and renewable natural product offering significant utility in organic synthesis [1]. Its functionalization can lead to a wide range of valuable compounds. Isothis compound is a prime example of a synthetically useful molecule derived from α-pinene. While its direct pharmacological applications are limited, its primary importance lies in its role as a precursor to (-)-diisopinocampheylborane, a versatile reagent for asymmetric synthesis that is used to produce many chiral products [2]. The procedure outlined here yields isothis compound with excellent enantiomeric purity (>95%), making it a critical starting material for subsequent chiral syntheses [2].

Detailed Experimental Protocol

This protocol is adapted from a published procedure in Organic Syntheses [2].

Materials and Equipment

Table 1: Required Chemicals and Materials

| Chemical/Material | Specification / Notes |

|---|---|

| (+)-α-Pinene | ≥ 92% enantiomeric purity; vacuum distill from LiAlH₄ under N₂ before use [2]. |

| Borane-Methyl Sulfide Complex (BMS) | 10 M solution in methyl sulfide; extremely moisture-sensitive [2]. |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free [2]. |

| Sodium Hydroxide (NaOH) | 3 M aqueous solution [2]. |

| Hydrogen Peroxide (H₂O₂) | 30% aqueous solution [2]. |

| Diethyl Ether | Anhydrous [2]. |

| Methanol | - |

| Equipment | Specification |

| Reaction Vessel | 300 mL three-necked flask, oven-dried [2]. |

| Atmosphere Control | N₂ inlet, mineral oil bubbler, septum [2]. |

| Other | Magnetic stirrer, ice-water bath, pressure-equalizing dropping funnel, reflux condenser, vacuum distillation setup [2]. |

Step-by-Step Procedure

Step 1: Formation of (-)-Diisopinocampheylborane

- Assemble the flame-dried 300 mL three-necked flask under a positive pressure of nitrogen.

- Charge the flask with 10.0 mL (0.100 mol) of borane-methyl sulfide complex and 30 mL of anhydrous THF.

- Immerse the flask in an ice-water bath (0-3°C).

- Add 27.2 g (31.7 mL, 0.200 mol) of distilled (+)-α-pinene dropwise with stirring over 15 minutes.

- A white solid, (-)-diisopinocampheylborane, will precipitate. Stir the reaction mixture for 3.5 hours at 0°C.

Step 2: Solvent Removal and Equilibration

- Under a slow stream of N₂, remove the dimethyl sulfide and THF by bulb-to-bulb vacuum distillation (0.1 mm Hg) with the flask in a room-temperature water bath.

- Once a dry, white solid remains, release the vacuum with N₂.

- Slurry the solid in 36 mL of anhydrous THF at room temperature.

- Add 4.08 g (4.76 mL, 0.030 mol) of additional (+)-α-pinene.

- Stir the slurry for 5 minutes at room temperature, then store it under N₂ at 4°C for 3 days to complete the equilibration and enhance optical purity.

Step 3: Oxidation to Isothis compound

- Cool the flask in an ice-water bath.

- Cautiously add 8 mL of methanol dropwise to destroy excess hydride. Note: Hydrogen gas (H₂) is evolved and must be vented to a fume hood.

- Add 36.6 mL of 3 M aqueous NaOH in one portion.

- Oxidize the borinic acid intermediate by adding 24 mL of 30% H₂O₂ dropwise to the well-stirred mixture. Maintain the temperature at 35 ± 3°C using the ice bath for cooling (the reaction is exothermic).

- After the addition is complete, replace the ice-water bath with a warm-water bath and stir the reaction for 1 hour at 50-55°C to destroy any excess H₂O₂.

- Cool the mixture to room temperature.

Step 4: Work-up and Purification

- Saturate the aqueous layer with sodium chloride.

- Add 50 mL of diethyl ether, separate the organic layer, and extract the aqueous layer with two 100 mL portions of ether.

- Combine the organic layers and dry over anhydrous potassium carbonate.

- Filter and concentrate the solution on a rotary evaporator (60°C, 15 mm Hg) to yield a crude oil that solidifies upon cooling.

- Purify the crude product by fractional distillation using a 30-cm column packed with glass helices to obtain 24.7 g (80% yield) of (-)-isothis compound as a crystalline solid.

The following workflow diagram summarizes the key stages of this synthesis.

Analytical Data and Characterization

Table 2: Characterization Data for (-)-Isothis compound

| Parameter | Result / Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O [3] |

| Molecular Weight | 154.25 g/mol [3] |

| Boiling Point | 60-65°C (0.1 mm Hg) [2] |

| Melting Point | 52-55°C (after crystallization) [2] |

| Specific Rotation [α]¹⁹D | -34.9° (c=20 in ethanol) [2] |

| Purity (by GC) | 99.2% [2] |

| Enantiomeric Excess | >95% (determined by ¹H NMR with chiral shift reagent) [2] |

Application in Drug Development and Research

While isothis compound itself is not a final drug product, its synthesis is a critical step in accessing chiral reagents for asymmetric synthesis. The intermediate (-)-diisopinocampheylborane is widely used for the enantioselective hydroboration of prochiral alkenes, a key transformation for creating chiral centers in complex molecules, including potential pharmaceutical agents [2]. The broader pinene scaffold shows reported pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties, highlighting its relevance as a starting point for drug discovery [1] [4]. The high-yielding, stereospecific synthesis described here ensures a reliable supply of a key chiral pool building block from a renewable resource.

References

Application Notes and Protocols: Purification and Characterization of Pinocampheol

Introduction

Pinocampheol (IUPAC name: 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol) is a bicyclic monoterpenoid alcohol of significant interest in synthetic organic chemistry and drug development, particularly as a chiral building block or precursor in stereoselective synthesis. These application notes provide detailed protocols for its purification and characterization, collating available data to support research and development activities.

- Chemical Formula: C₁₀H₁₈O

- Molecular Weight: 154.25 g/mol [1]

- IUPAC Standard InChI: InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3 [1]

- CAS Registry Number: 1196-00-5 (for the [1R-(1α,2β,3α,5α)]- stereoisomer) [2]

Experimental Protocols and Workflow

The most detailed available synthetic and purification procedure for (-)-isothis compound involves the hydroboration of (+)-α-pinene, followed by oxidation [2].

Graphical Workflow Summary

The diagram below illustrates the complete experimental workflow from reaction setup to final purification.

Detailed Procedural Notes

Apparatus Setup: Assemble a flame-dried 300 mL three-necked flask under nitrogen atmosphere, equipped with a magnetic stirrer, thermometer, pressure-equalizing dropping funnel with septum inlet adapter, and reflux condenser connected to a mineral oil bubbler to maintain a slight positive pressure of nitrogen [2].

Critical Steps and Safety Notes:

- Moisture Sensitivity: All reagents, including borane-methyl sulfide complex and anhydrous tetrahydrofuran, are extremely moisture-sensitive. Perform all transfers under a nitrogen atmosphere using syringe techniques [2].

- Hydrogen Gas Evolution: During methanolysis, a large amount of hydrogen gas is liberated. Add methanol slowly and vent hydrogen to an efficient fume hood [2].

- Exothermic Oxidation: The hydrogen peroxide addition is exothermic and can be vigorous. Maintain temperature at approximately 35°C by controlling the addition rate and using an ice-water bath for cooling [2].

Purification Methods and Characterization Data

Summary of Purification Methods and Outcomes

Table 1: Purification Methods and Characterization Data for (-)-Isothis compound

| Purification Step | Conditions & Parameters | Yield & Physical Properties | Purity Assessment |

|---|

| Fractional Distillation | • 30-cm column packed with glass helices • Bath temperature: 60-65°C • Pressure: 0.1 mm Hg [2] | • Yield: 24.7 g (80%) • Physical state: Oil solidifying upon cooling • Boiling point: 60-65°C at 0.1 mm Hg [2] | • Purity: 97.5% by GC [2] | | Recrystallization | • Solvent: Pentane (2.3 mL per 4.7 g crude) • Temperature: -78°C • Filtration: Cold filter [2] | • Recovery: 3.8 g from 4.7 g slurry • Melting point: 52-55°C [2] | • Purity: 99.2% by GC [2] | | Chiral Purity Analysis | • Method: 200 MHz ¹H NMR • Chiral shift reagent: Tris[3-heptafluoropropylhydroxymethylene)-d-camphorato] europium(III) • Sample: 30 mg alcohol + 40 mg reagent [2] | • Optical rotation: [α]¹⁹D -34.3° to -34.9° (c, 20 in ethanol) • Chemical shift: 7.5 ppm for O-H proton [2] | • Enantiomeric excess: >95% [2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₀H₁₈O [1] |

| Molecular Weight | 154.25 g/mol [1] |

| Structure | Bicyclo[3.1.1]heptan-3-ol derivative with three methyl substituents at positions 2,6,6 [2] |

| Stereochemistry | Multiple stereoisomers possible; specific stereochemistry noted as [1R-(1α,2β,3α,5α)]- for (-)-isothis compound [2] |

| IUPAC Name | [1R-(1α,2β,3α,5α)]-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol [2] |

Critical Methodological Notes

Process Optimization and Troubleshooting

- Optical Purity Enhancement: The equilibration step (slurrying the intermediate diisopinocampheylborane with additional (+)-α-pinene and storing at 4°C for 3 days) significantly improves the optical purity of the final product compared to earlier protocols [2].

- Intermediate Utility: The isolated (-)-diisopinocampheylborane intermediate is a valuable chiral reagent for asymmetric hydroboration reactions and can be utilized directly without further modification [2].

- Crystallization Benefits: While fractional distillation provides good yields, the additional recrystallization from pentane enhances purity from 97.5% to 99.2% by GC analysis, which may be critical for pharmaceutical applications [2].

Analytical Verification

The chiral purity assessment using europium-based chiral shift reagent in ¹H NMR spectroscopy provides a reliable method for determining enantiomeric excess. For racemic isothis compound, this method shows two broad singlets of equal intensity centered around δ 10.75 (separated by 0.15 ppm), attributable to the diastereomeric protons, while the (-)-enantiomer shows only one broad peak [2].

Applications and Significance

While isothis compound itself has limited direct applications, its synthetic utility lies primarily in its role as a precursor to the highly versatile chiral reagent (-)-diisopinocampheylborane [2]. This reagent has been widely used in asymmetric synthesis for the preparation of various chiral products, including pharmaceutical intermediates, where stereochemical control is critical [2].

The availability of a reliable purification protocol for (-)-isothis compound ensures consistent access to this important chiral pool material, facilitating its application in drug development and synthetic chemistry programs.

References

Comprehensive Application Notes and Protocols for Pinocampheol Derivatization Techniques in Pharmaceutical Research

Introduction to Pinocampheol in Pharmaceutical Research

This compound is a bicyclic monoterpenoid alcohol belonging to the class of organic compounds known as pinane monoterpenoids. This oxygenated monoterpene possesses a molecular formula of C₁₀H₁₈O and a molecular weight of 154.2493 g/mol [1] [2]. The compound features a hydroxyl group attached to its bicyclic scaffold, making it amenable to various derivatization strategies that can enhance its analytical detection or modify its physicochemical properties. In natural product research, this compound and similar monoterpenoids are frequently identified as constituents of essential oils from medicinal plants, where they often contribute to biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects [3] [4] [5].

The structural characteristics of this compound, particularly its secondary hydroxyl group, present both challenges and opportunities in analytical chemistry. Underivatized this compound may exhibit limited detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS) due to suboptimal ionization efficiency. Consequently, chemical derivatization approaches have been developed to address these limitations, enabling improved analytical performance for better quantification and characterization in complex biological matrices [6]. These techniques are particularly valuable in drug discovery and development, where understanding the metabolic fate and pharmacokinetic profile of terpenoid-based compounds is essential.

Chemical Profile and Analytical Challenges

Structural Characteristics and Properties

This compound possesses distinct structural features that influence its analytical behavior and derivatization potential. The compound exists as a bicyclic monoterpenoid with an alcohol functional group at the C-3 position. Its systematic IUPAC name is (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, indicating the specific stereochemistry of its four chiral centers [2] [7]. This defined stereochemistry is significant as it can influence both the biological activity and the reactivity toward derivatizing agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | [1] [2] |

| Molecular Weight | 154.2493 g/mol | [1] [2] |

| Melting Point | 67°C | [2] |

| Boiling Point | 217°C | [2] |

| Water Solubility | 0.92 g/L | [2] |

| logP | 2.22 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Polar Surface Area | 20.23 Ų | [2] |

The physicochemical properties of this compound significantly influence its behavior in analytical systems. With a logP value of 2.22, the compound exhibits moderate lipophilicity, which can lead to retention on reverse-phase chromatography columns [2]. Its relatively low water solubility (0.92 g/L) may present challenges in biological applications requiring aqueous solutions. The presence of both hydrogen bond donor and acceptor atoms contributes to its polar surface area of 20.23 Ų, influencing its interaction with various stationary phases in chromatographic separations [2].

Analytical Challenges and Derivatization Rationale

The analysis of underivatized this compound presents several challenges in pharmaceutical and metabolomic studies. The hydroxyl functionality, while providing a site for chemical modification, often results in poor ionization efficiency in LC-MS applications, particularly with electrospray ionization (ESI) sources. This leads to limited sensitivity and higher limits of detection, restricting the utility of native this compound in trace analysis [6]. Additionally, the structural similarity between this compound and other monoterpenoids in complex botanical extracts can complicate chromatographic separation and accurate identification.

Derivatization strategies specifically address these limitations by:

- Enhancing ionization efficiency through the introduction of permanently charged groups or moieties with high proton affinity

- Improving chromatographic separation by modifying polarity and interaction with stationary phases

- Enabling selective detection through the incorporation of fluorophores or other reporter groups

- Facilitating structural elucidation by producing predictable fragmentation patterns in mass spectrometry

Recent advances in derivatization techniques have demonstrated sensitivity enhancements ranging from 1.1 to 42.9-fold for hydroxyl-containing compounds, making these approaches particularly valuable for comprehensive metabolomic profiling and pharmacokinetic studies [6].

Derivatization Techniques for this compound

Overview of Derivatization Approaches

Derivatization methods for hydroxyl-containing compounds like this compound can be broadly categorized based on reaction mechanism, analytical goal, and implementation strategy. The selection of an appropriate derivatization approach depends on multiple factors, including the specific analytical technique being employed, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary objectives of derivatization include enhanced detection sensitivity, improved chromatographic behavior, better resolution from interfering compounds, and facilitated structural characterization.

Table 2: Comparison of Derivatization Techniques for Hydroxyl Compounds

| Technique | Mechanism | Best Suited For | Sensitivity Enhancement | Key Reagents |

|---|---|---|---|---|

| Post-Column Derivatization | Reaction after separation but before detection | LC-MS with poor ionization compounds | 1.1 to 42.9-fold | BBII reagent |

| Pre-Column Derivatization | Chemical modification before injection | GC-MS, LC-MS/UV | Variable based on derivative | Silylating agents, acyl chlorides |

| Silylation | Replacement of active H with silyl group | GC-MS analysis | Significant for GC-MS | BSTFA, TMCS, MSTFA |

| Acylation | Ester formation with hydroxyl group | LC-UV/FL, LC-MS | Moderate to high | Acid anhydrides, acyl chlorides |

The post-column derivatization approach has gained significant traction in recent years, particularly with the development of specialized reagents like 2-(4-boronobenzyl) isoquinolin-2-ium bromide (BBII). This method offers the distinct advantage of not altering the chromatographic behavior of the analytes, as the derivatization occurs after separation. The BBII reagent specifically targets hydroxyl groups through boronate ester formation, while its permanent positive charge enhances ionization efficiency in MS detection [6]. This approach has demonstrated particular utility in untargeted metabolomics studies where comprehensive profiling of hydroxyl metabolites is essential.

Experimental Workflow for this compound Derivatization

The following diagram illustrates the comprehensive experimental workflow for this compound derivatization and analysis, integrating both pre-column and post-column approaches:

Detailed Experimental Protocols

Protocol 1: BBII Post-Column Derivatization for LC-MS Analysis

4.1.1 Principle and Scope

This protocol describes a sensitive post-column derivatization method for enhancing the detection of this compound in LC-MS-based analyses. The method utilizes 2-(4-boronobenzyl) isoquinolin-2-ium bromide (BBII) as a derivatizing agent that specifically targets hydroxyl metabolites [6]. The approach is particularly valuable for untargeted metabolomics studies where comprehensive profiling of hydroxyl-containing compounds is required. The BBII reagent reacts with this compound's hydroxyl group to form a boronate ester, while the quaternary ammonium group significantly enhances ionization efficiency in mass spectrometry.

4.1.2 Materials and Reagents

- BBII reagent: 2-(4-boronobenzyl) isoquinolin-2-ium bromide, purity ≥95%

- This compound standard: (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, purity ≥98%

- LC-MS grade solvents: Methanol, acetonitrile, water

- Ammonium acetate or formic acid for mobile phase modification

- Post-column derivatization system: Compatible with LC-MS instrumentation

- Reaction coil: PTFE tubing (0.25 mm ID × 10 m) maintained at 40°C

4.1.3 Step-by-Step Procedure

Mobile Phase Preparation: Prepare LC mobile phases appropriate for this compound separation. For reverse-phase chromatography, use water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or 10 mM ammonium acetate.

BBII Reagent Solution: Prepare a 5 mM solution of BBII reagent in methanol-water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution.

Chromatographic Separation:

- Column: C18 reverse-phase column (100 × 2.1 mm, 1.8 μm)

- Flow rate: 0.2 mL/min

- Column temperature: 35°C

- Injection volume: 5 μL

- Gradient program: Initial 5% B, increase to 95% B over 15 min, hold for 3 min, return to 5% B in 0.5 min, and equilibrate for 4.5 min.

Post-Column Derivatization Setup:

- Connect the BBII reagent delivery system to the post-column inlet.

- Set BBII reagent flow rate to 0.05 mL/min (¼ of analytical flow rate).

- Use a mixing tee to combine column effluent with BBII reagent.

- Direct the mixture through a 10 m PTFE reaction coil maintained at 40°C.

- Ensure the total reaction time is approximately 2 minutes.

Mass Spectrometry Conditions:

- Ionization mode: Positive ESI

- Nebulizer gas: Nitrogen (1.5 L/min)

- Drying gas: Nitrogen (10 L/min)

- Heater temperature: 300°C

- Scan range: m/z 50-800

- Specific detection: Monitor for [M]+ ion at m/z 154.135 for underivatized this compound and [M-BBII]+ ions for derivatized this compound.

Data Analysis:

- Compare chromatographic peak areas of derivatized versus underivatized this compound.

- Calculate sensitivity enhancement factor as the ratio of signal-to-noise ratios.

Protocol 2: GC-MS Analysis with Silylation Derivatization

4.2.1 Principle and Scope

This protocol details the silylation derivatization of this compound for enhanced volatility and thermal stability in GC-MS analysis. Silylation replaces the active hydrogen of the hydroxyl group with a silyl group, typically trimethylsilyl (TMS), resulting in improved chromatographic performance and detection sensitivity [3]. This method is particularly suitable for the analysis of this compound in essential oils and plant extracts, where it commonly occurs alongside other monoterpenoids and sesquiterpenoids.

4.2.2 Materials and Reagents

- Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

- Anhydrous pyridine or acetonitrile as solvent

- This compound standard for calibration

- GC-MS system with capillary column

- Derivatization vials with PTFE-lined caps

4.2.3 Step-by-Step Procedure

Sample Preparation:

- Transfer 100 μL of essential oil or plant extract to a derivatization vial.

- Evaporate to dryness under a gentle stream of nitrogen.

- Redissolve in 100 μL of anhydrous pyridine.

Derivatization Reaction:

- Add 100 μL of BSTFA (with 1% TMCS) to the sample vial.

- Vortex mix for 30 seconds to ensure complete mixing.

- Heat at 70°C for 30 minutes to complete the silylation reaction.

- Allow to cool to room temperature before analysis.

GC-MS Conditions:

- Column: Equity-5 or DB-5MS (30 m × 0.25 mm ID, 0.25 μm film thickness)

- Injector temperature: 250°C

- Carrier gas: Helium, constant flow of 1.0 mL/min

- Oven program: Initial 60°C (hold 2 min), ramp to 240°C at 4°C/min, then to 300°C at 10°C/min (hold 5 min)

- Injection volume: 1 μL in split mode (split ratio 10:1)

- Transfer line temperature: 280°C

Mass Spectrometer Parameters:

- Ionization mode: Electron impact (EI) at 70 eV

- Ion source temperature: 230°C

- Quadrupole temperature: 150°C

- Solvent delay: 5 minutes

- Scan range: m/z 40-500

Identification and Quantification:

- Identify this compound-TMS derivative by comparison with mass spectral libraries.

- Quantify using selected ion monitoring (SIM) at characteristic ions: m/z 154, 139, 121, 109, 93.

- Use external calibration with derivatized this compound standards.

Applications in Pharmaceutical and Biological Research

Natural Product Analysis and Standardization

The analysis of this compound and related monoterpenoids plays a significant role in the standardization and quality control of herbal medicines and botanical preparations. This compound has been identified as a constituent in various medicinal plants, including Helichrysum stoechas and several Mentha species [3] [5]. In Helichrysum stoechas, a plant traditionally used for its anti-inflammatory and analgesic properties, this compound is part of the complex mixture of bioactive compounds that contribute to its therapeutic effects [5]. The derivatization protocols described in this document enable more accurate quantification of this compound in these complex matrices, supporting the development of standardized extracts with consistent biological activity.

In studies on Mentha suaveolens from Saudi Arabia, GC-MS analysis revealed that oxygenated monoterpenes like carvone (45-64%) were the predominant volatile constituents, with this compound and similar compounds present in smaller amounts [3]. The application of sensitive derivatization techniques allows researchers to detect and quantify even minor components that may contribute to the overall biological activity through synergistic effects. This comprehensive profiling is essential for establishing quality assurance protocols and ensuring batch-to-batch consistency in herbal products.

Bioactivity Assessment and Drug Discovery

This compound and structurally related monoterpenoids exhibit various biological activities that make them interesting leads in drug discovery research. While specific studies on this compound are limited, research on similar oxygenated monoterpenes has demonstrated significant antioxidant, anti-inflammatory, and antimicrobial properties [3] [4] [5]. The enhanced analytical sensitivity provided by derivatization techniques enables more precise assessment of the pharmacokinetic properties and metabolic fate of these compounds, supporting drug development efforts.

Table 3: Documented Biological Activities of Related Monoterpenoids

| Compound Class | Biological Activity | Experimental Model | Reference |

|---|---|---|---|

| Oxygenated monoterpenes | Antioxidant (>90% activity) | DPPH assay | [3] |

| Lanostane triterpenoids | Anti-inflammatory & analgesic | Carrageenan-induced paw edema | [5] |

| Eucalyptus EOs | Acetylcholinesterase inhibition | Spectrophotometric assay | [4] |

| Mentha extracts | Antifungal (53% inhibition) | Candida albicans assay | [3] |

The antioxidant capacity of monoterpenoid-rich extracts has been demonstrated in various studies. For instance, ethanolic extracts of Mentha suaveolens exhibited antioxidant activity exceeding 90% in radical scavenging assays [3]. Similarly, the anti-inflammatory potential of terpenoids has been documented, with compounds isolated from Helichrysum stoechas showing significant reduction in paw volume in carrageenan-induced inflammation models and prolongation of response time in hot plate tests [5]. These findings highlight the therapeutic potential of this compound and related compounds, which can be more effectively studied using the derivatization approaches outlined in this document.

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Low Derivatization Efficiency: If derivatization yield is suboptimal, consider increasing reaction temperature or extending reaction time. For silylation, ensure complete dryness of samples as moisture quenches the derivatization reagent.

Poor Chromatographic Separation: If derivatized this compound co-elutes with other compounds, optimize the LC gradient or GC temperature program. Consider using a different chromatographic column with alternative selectivity.

Signal Suppression in MS: For LC-MS applications with post-column derivatization, check for ion suppression effects. Dilute the sample or improve sample clean-up to minimize matrix effects.

Reagent Degradation: BBII reagent and silylation compounds can degrade upon storage. Prepare fresh solutions regularly and store under recommended conditions to maintain reactivity.

Method Validation Parameters

When implementing these derivatization protocols for analytical method development, include the following validation parameters:

- Linearity: Evaluate over an appropriate concentration range (e.g., 0.1-100 μg/mL)

- Accuracy and Precision: Determine through spike-recovery experiments and replicate analyses

- Limit of Detection (LOD) and Quantification (LOQ): Establish based on signal-to-noise ratios of 3:1 and 10:1, respectively

- Robustness: Assess by varying method parameters (e.g., reaction temperature, mobile phase pH)

Conclusion

The derivatization techniques presented in this application note provide robust and sensitive methods for the analysis of this compound in various matrices. The BBII post-column derivatization approach offers significant advantages for LC-MS applications, with documented sensitivity enhancements of 1.1 to 42.9-fold for hydroxyl-containing compounds [6]. Meanwhile, silylation methods remain the gold standard for GC-MS analysis of terpenoid alcohols like this compound. These protocols enable researchers to overcome the analytical challenges associated with underivatized this compound, facilitating more comprehensive characterization of its distribution, metabolism, and biological activities in pharmaceutical and natural product research.

References

- 1. This compound - the NIST WebBook [webbook.nist.gov]

- 2. Showing Compound (-)-Pinocampheol (FDB014974) [foodb.ca]

- 3. Investigation of Chemical Compositions and Biological ... [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Composition, Antibacterial Properties, and Anti- ... [mdpi.com]

- 5. Structural, functional, molecular, and biological evaluation of ... [arabjchem.org]

- 6. A sensitive post-column derivatization approach for ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (C10H18O) [pubchemlite.lcsb.uni.lu]

Application Note: Chiral Resolution by Diastereomeric Salt Crystallization

This section provides a high-level workflow for the chiral resolution process. The subsequent protocol will detail each step for practical implementation in the laboratory.

Detailed Experimental Protocol

This protocol outlines a systematic approach to chiral resolution development, adaptable for compounds like pinocampheol.

1. Preliminary Analysis of Target Compound

- Identify Functional Groups: Determine if the racemate (e.g., this compound) has an acidic (e.g., carboxylic acid) or basic (e.g., amine) group for salt formation [1] [2]. If not, consider alternative methods like derivatization or attrition-enhanced deracemization [3].

- Solubility Screening: Perform preliminary tests to understand the solubility profile of the racemate in common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water).

2. Selection of Resolving Agent (RA) The choice of RA is critical and often empirical. The following table summarizes common options [1] [3].

Table 1: Common Chiral Resolving Agents

| Type of RA | Targets | Examples |

|---|---|---|

| Acidic RA | Chiral amines, bases | Camphorsulfonic acid, Tartaric acid, (S)-Mandelic acid [1] |

| Basic RA | Chiral acids | 1-Phenylethylamine, Cinchonidine, Brucine [1] |

Strategy: Screen multiple RAs. Modern approaches use machine learning models trained on large crystallization datasets to predict promising RA candidates, significantly improving hit rates [2].

3. High-Throughput Screening for Salt Formation

- Setup: Use a 96-well plate to test numerous conditions in parallel.

- Variables:

- Resolving Agents: Test 3-5 different acidic or basic RAs.

- Solvents: Use a diverse panel of 5-8 solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, water, and their mixtures) [2].

- Stoichiometry: Test RA-racemate molar ratios of 0.5:1, 1:1, and 2:1.

- Procedure:

- Dissolve the racemate and RA in the chosen solvent(s) by heating if necessary.

- Allow the solutions to cool slowly and evaporate slowly at room temperature to induce crystallization.

- Monitor for crystal formation over 24-72 hours.

4. Evaluation and Optimization

- Solid Mass Fraction (m.frac.): Measure the mass of crystals obtained versus the initial mass of the racemate [2]. > m.frac. = m~solid~ / m~initial~

- Enantiomeric Excess (e.e.): Analyze the crystals and mother liquor using an chiral analytical method (see Section 5) to determine purity [2]. > e.e. = |χ~R~ - χ~S~|

- Optimize: Scale up the most promising conditions (high m.frac. and e.e.) and fine-tune parameters like cooling rate, seeding, and agitation.

5. Analytical Methods for Chiral Purity To monitor the success of your resolution, employ one of these standard analytical techniques. Table 2: Analytical Methods for Enantiomeric Purity Determination

| Method | Principle | Application Notes |

|---|---|---|

| Chiral HPLC | Uses a Chiral Stationary Phase (CSP) to temporarily form diastereomeric complexes with enantiomers, leading to separation [4] [5]. | The most common method. Common CSPs include polysaccharide-based (e.g., amylose or cellulose derivatives) and cyclodextrin-based phases [5]. |

| Polarimetry | Measures the rotation of plane-polarized light by chiral compounds. An enantiopure sample will have a specific rotation [α] [4]. | Can be influenced by chiral impurities or solvents. Best used for quick checks and validated with another method like HPLC [4]. |

| NMR with Chiral Shift Reagents | Uses chiral complexes (e.g., Yb(tfc)~3~) to form diastereomeric complexes, causing chemical shift differences in NMR spectra [4]. | Useful for determining enantiomeric ratio without physical separation. |

6. Work-Up and Isolation

- Isolate Precipitate: Filter the crystalline salt and wash with a small amount of cold solvent.

- Liberate Enantiomer: Dissolve the diastereomeric salt in water or another suitable solvent and treat with a strong acid or base to break the salt and release the free enantiomer [1]. For example, a salt formed with an acidic RA can be treated with sodium hydroxide to liberate the pure basic enantiomer.

- Purify: Extract the free enantiomer and recrystallize if necessary.

7. Recycling the Unwanted Enantiomer To improve the overall yield, the undesired enantiomer remaining in the mother liquor can often be racemized (converted back to a 50:50 mixture) and subjected to resolution again. This is known as a Resolution-Racemization-Recycle (RRR) process [1] [3].

Key Considerations for Method Development

- Scalability: Crystallization-based resolution is the most established method for industrial-scale production due to its robustness and cost-effectiveness [1] [3].

- Cost: The resolving agent must be inexpensive or easily recyclable to be economically viable on a large scale [3].

- Alternative Techniques: If diastereomeric salt formation is not feasible, consider other methods:

- Chiral Preparative Chromatography: Ideal for high-value compounds and early-stage development when other methods fail [5].

- Kinetic Resolution: Uses a chiral catalyst (e.g., an enzyme) to selectively transform one enantiomer faster than the other [3].

- Attrition-Enhanced Deracemization (Viedma Ripening): Suitable for "conglomerate"-forming crystals, using grinding under racemizing conditions to convert a racemate into a single enantiomer [3].

References

- 1. - Wikipedia Chiral resolution [en.wikipedia.org]

- 2. Predictive design of crystallographic chiral separation [nature.com]

- 3. with and without Resolving Agents Chiral Resolution [pharmtech.com]

- 4. A Systematic Review of Analytical Methods for the Separation of... [pmc.ncbi.nlm.nih.gov]

- 5. Techniques by High Performance... / BOC Sciences Chiral Resolution [chiral.bocsci.com]

Application Note: GC-MS Analysis of Terpenoid Alcohols (e.g., Pinocampheol)

1. Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating, identifying, and quantifying volatile and semi-volatile organic compounds [1] [2]. It combines the separation power of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS). This application note outlines a generalized protocol for the analysis of terpenoid alcohols, using the bicyclic monoterpenoid pinocampheol (C₁₀H₁₈O) as a model compound [3] [4]. Such compounds are frequently encountered in essential oils, plant extracts, and pharmaceutical research [5] [6]. The methodology focuses on overcoming challenges like co-elution in complex mixtures through spectral deconvolution [7].

2. Experimental Protocol

2.1. Sample Preparation

- Solid Samples (e.g., plant material): Extract the dried and ground sample using an appropriate technique such as steam distillation or hydrodistillation to obtain the essential oil. Alternatively, use a solvent like hexane or dichloromethane for liquid extraction.

- Liquid Samples: If the analyte is in a non-volatile solvent, liquid-liquid extraction may be necessary. For essential oils or purified samples, dilute 1:10 to 1:1000 in a suitable volatile solvent (e.g., hexane, methanol) to fall within the instrument's linear dynamic range.

- Filtration: Pass the final extract through a 0.22 µm or 0.45 µm PTFE or nylon syringe filter to remove particulate matter prior to injection.

2.2. Recommended GC-MS Instrumentation and Parameters

The following table summarizes the suggested starting parameters for GC-MS analysis. These should be optimized for your specific instrument and application.

Table 1: Suggested GC-MS Parameters for Terpenoid Analysis

| Parameter | Suggested Setting | Notes & Alternatives |

|---|---|---|

| GC Instrument | Any standard GC system with split/splitless inlet | |

| Injector | Pulsed Splitless | Reduces band broadening for high fidelity injection [2]. |

| Injection Volume | 1 µL | |

| Carrier Gas | Helium (He) | Hydrogen (H₂) can be used as an alternative with proper safety measures [1]. |

| Carrier Gas Flow | 1.0 mL/min (constant flow) | |

| Injector Temperature | 250 °C | Must be high enough to instantly vaporize the sample. |

| Column | Low-bleed stationary phase, e.g., (5%-Phenyl)-methylpolysiloxane | Inertness is critical to prevent adsorption of active compounds like alcohols [1]. |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing good resolution. |

| Oven Program | Initial: 60 °C (hold 1 min) Ramp 1: 10 °C/min to 150 °C Ramp 2: 5 °C/min to 250 °C (hold 5 min) | A slower ramp rate in the elution region of this compound improves separation from co-eluting compounds. | | MS Transfer Line | 280 °C | Must be hot enough to prevent condensation of the analyte. | | Ion Source | Electron Ionization (EI) | The most common and reproducible ionization method [2]. | | Ionization Energy | 70 eV | Standard energy for generating reproducible, library-searchable spectra [2]. | | Ion Source Temp. | 230 °C | | | Mass Analyzer | Single Quadrupole | Standard for qualitative and quantitative analysis [1]. | | Scan Mode | Full Scan: m/z 40 - 350 | Essential for unknown identification and library matching. | | | SIM (for quantitation): Requires experimental determination | To be defined after identifying target ions from a full scan analysis. | | Solvent Delay | 3 - 4 minutes | Protects the detector and filament from solvent vapor. |

2.3. Data Acquisition and Analysis

- Tuning: Perform mass calibration and instrument tuning according to the manufacturer's specifications using a standard tuning compound (e.g., perfluorotributylamine, PFTBA).

- Acquisition: Run the sample and a system suitability standard. The data acquired will be a three-dimensional dataset of retention time, intensity, and mass-to-charge ratio (m/z) [2].

- Deconvolution: For complex samples (e.g., essential oils), use deconvolution software like AMDIS (Automated Mass Spectral Deconvolution and Identification System). This software extracts "pure" component spectra from overlapping chromatographic peaks by identifying ions that maximize simultaneously, significantly improving identification confidence [7].

- Identification:

- Compare the acquired mass spectrum of the target peak with reference spectra in commercial libraries (e.g., NIST, Wiley). The NIST library contains a reference spectrum for this compound [4].

- Use the retention index (RI) system, calculating the RI of the analyte relative to a series of n-alkanes analyzed under the same conditions, for an additional layer of confirmation.

The overall workflow from sample to result is summarized in the diagram below.

Critical Considerations & Missing Parameters

A significant challenge in creating a definitive protocol is the lack of publicly available, peer-reviewed literature detailing the specific GC-MS analysis of this compound. The compound is mentioned as a constituent of root oil but without analytical details [5]. Therefore, you must experimentally determine the following:

- Retention Time (RT) / Retention Index (RI): The precise RT of this compound is highly dependent on the column and temperature program used. You must run an authentic standard to determine this.

- Quantitation Ions: For Selected Ion Monitoring (SIM) mode, which offers higher sensitivity, the characteristic primary and qualifier ions for this compound must be identified from a full-scan analysis of the standard. The molecular ion for this compound (C₁₀H₁₈O) is m/z 154 [3] [4]. Key fragment ions must be experimentally verified.

- Calibration Curve & Linearity: A series of this compound standards at different concentrations must be run to establish a linear range, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Key Information Requiring Experimental Determination

| Parameter | Description | Action Required |

|---|---|---|

| Retention Time | Compound's elution time under a specific method. | Analyze an authentic chemical standard. |

| Characteristic Ions | Primary and qualifier ions for SIM/SRM quantitation. | Perform full-scan analysis of the standard to identify the most abundant and unique fragment ions. |

| Calibration Data | LOD, LOQ, and linear dynamic range. | Prepare and analyze a series of standard solutions. |

Conclusion

This application note provides a solid foundational protocol for analyzing terpenoid alcohols like this compound using GC-MS. The core principles of sample preparation, instrumental analysis, and data deconvolution are universally applicable [7] [1] [2]. However, the development of a fully validated method requires access to an authentic this compound standard to empirically determine the critical identification and quantitation parameters listed in Table 2. This approach will ensure high reliability in both qualitative confirmation and quantitative measurement for drug development and phytochemical research.

References

- 1. Gas Chromatography Mass Spectrometry ( GC - MS ) Information [thermofisher.com]

- 2. - GC Principle, Instrument and Analyses and... | Technology Networks MS [technologynetworks.com]

- 3. Showing Compound (-)-Pinocampheol (FDB014974) [foodb.ca]

- 4. This compound - the NIST WebBook [webbook.nist.gov]

- 5. Analysis of the essential oil of Amsonia illustris [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacophylogenetic relationships of genus ... [frontiersin.org]

- 7. An Overview of Automated GC / MS by Steve Stein Identification [chemdata.nist.gov]

Application Notes: Chiral Building Blocks in Drug Discovery

The Critical Role of Chirality in Pharmaceuticals

The pharmaceutical industry has experienced a dramatic growth in the sales of single-enantiomer drugs, driving a rising demand for chiral intermediates and research reagents to improve drug efficacy [1]. Chiral building blocks are essential in preclinical discovery work for producing complex drug candidates [1]. The single chirality of biological molecules is a signature of life, and rationalizing how this homochirality emerged remains a central scientific challenge [2].

Overview of Synthesis and Resolution Methods

Researchers can access enantiomerically pure substances through two primary strategies: asymmetric synthesis and racemic resolution [3]. The table below summarizes the main approaches discussed in the search results.

| Method | Description | Key Features/Examples |

|---|---|---|

| Asymmetric Synthesis [1] | Synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts. | Considered the most ambitious technique; uses chiral metal catalysts. |

| Chiral Resolution [3] | Separation of racemic mixtures into their enantiomers using a chiral selector. | An efficient strategy; relies on forming transient diastereomeric complexes. |

| "Chiral Pool" & Racemate Resolution [1] | Using naturally available chiral molecules or resolving racemates as sources. | Traditional sources of chiral building blocks. |

Experimental Protocols for Chiral Molecules

While specific protocols for pinocampheol are not available, the following general methodologies for synthesizing and analyzing chiral building blocks can serve as a reference.

Protocol: Asymmetric Hydrogenation for Amino Acids

This protocol is adapted from methods used to synthesize chiral α-amino acids and β-amino alcohols [1].

- Objective: To prepare chiral 2-amino-3-phenylpropanol building blocks in high enantiomeric excess.

- Materials:

- Dehydrophenylalanine intermediate (prepared via Erlenmeyer, Horner-Emmons, or Heck reaction).

- Chiral DuPHOS Rh-catalyst (e.g.,

[(COD)Rh((S,S)-Et-DuPHOS)]+for the (S)-enantiomer). - Hydrogen gas.

- Lithium aluminium hydride (LiAlH₄).

- Methanolic hydrogen chloride.

- Solvents (e.g., acetone).

- Procedure:

- Asymmetric Hydrogenation: Subject the dehydrophenylalanine intermediate to hydrogenation with the chiral DuPHOS Rh-catalyst at 30 psi. The stereochemistry is dictated by the catalyst used [1].

- Esterification: Treat the resulting acetylaminio acid with methanolic HCl to form the amino ester.

- Reduction: Reduce the (S)-amino ester to the final (S)-amino alcohol using lithium aluminium hydride.

- Analysis & Validation:

- Confirm optical purity by preparing Mosher amide or ester derivatives.

- Analyze diastereomeric excess by ¹⁹F-NMR or reverse-phase HPLC (>98% ee can be achieved) [1].

Protocol: Chiral Resolution via HPLC with a Glycopeptide Selector

This protocol is adapted from a study on the chiral resolution of aromatic amino acids using Vancomycin as a chiral mobile phase additive [3].

- Objective: To separate enantiomers of chiral compounds (e.g., tryptophan, tyrosine).

- Materials:

- HPLC System with PDA detector.

- Column: Achiral NH₂ column (250 mm × 4.6 mm, 5 µm).

- Chiral Selector: Vancomycin.

- Mobile Phase: Potassium dihydrogen phosphate (50 mM, pH 6.0) and 2-propanol (50:50, v/v).

- Standards of the racemic mixture.

- Procedure:

- Mobile Phase Preparation: Dissolve Vancomycin in the mobile phase at an optimized concentration (e.g., 1.5 mM for tryptophan separation) [3].

- Chromatographic Conditions: Set the flow rate to 0.8 mL/min.

- Injection & Analysis: Inject the sample and monitor the elution of enantiomers.

- Analysis & Validation:

- Calculate the resolution (Rs) and selectivity (α) between peaks. Under optimal conditions, tryptophan can achieve a resolution of 3.98 [3].

- Molecular docking with software like AutoDock Vina can be used to evaluate binding affinities between each enantiomer and the chiral selector (Vancomycin), helping to elucidate the chiral recognition mechanism and predict elution order [3].

Workflow for Chiral Building Block Development

The diagram below outlines a general workflow for developing and applying chiral building blocks in drug discovery, integrating synthesis and analysis.

Key Insights for Researchers

- Catalyst Predictability: In asymmetric hydrogenation, the chiral catalyst reliably determines the absolute configuration of the product. For instance,

[(COD)Rh((S,S)-Et-DuPHOS)]+will consistently give the (S)-enantiomer [1]. - Mechanism of Chiral Resolution: Successful separation depends on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. A greater energy disparity in the formation of these complexes leads to superior enantioseparation [3].

- Verification is Critical: Using methods like Mosher derivative analysis and chiral HPLC to confirm enantiomeric excess is a non-negotiable step in the protocol to ensure the quality of the chiral building block [1] [3].

References

Pinocampheol in fragrance applications

Chemical Data for Pinocampheol

The table below summarizes the key identified physical and chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 25465-95-6 [1] |

| IUPAC Name | (2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol [1] |

| Molecular Formula | C10H18O [1] [2] |

| Molecular Weight | 154.25 g/mol [1] [2] |

| Melting Point | 56.00 to 57.00 °C [1] |

| Water Solubility | 926.3 mg/L @ 25 °C (est) [1] |

| XlogP3 | 2.60 (est) [1] |

| Safety Recommendation (Fragrance) | Not for fragrance use [1] |

| Safety Recommendation (Flavor) | Not for flavor use [1] |

Related Compound: Pinocamphone

A structurally related compound, Pinocamphone, is used in flavor and fragrance agents and occurs in various natural sources [3]. This provides context for the family of chemicals to which this compound belongs.

| Property | Value |

|---|---|

| CAS Number | 547-60-4 [3] |

| Molecular Formula | C10H16O [3] |

| Molecular Weight | 152.24 g/mol [3] |

| Boiling Point | 210.00 to 213.00 °C [3] |

| Odor Description | Spicy [3] |

| Category | Flavor and fragrance agents [3] |

| Occurrence | Found in hyssop oil, spike lavender oil, sage oil, and others [3] |

Fragrance Market Context

While direct data is unavailable for this compound, the broader fragrance market shows key trends that guide ingredient research and development [4]:

- Consumer Demand: There is a growing demand for natural, sustainable, and clean beauty products, which often favors ingredients derived from natural sources [4].

- Market Pitfalls: The industry faces challenges with allergens and irritants, requiring rigorous safety assessment of new ingredients [4]. This aligns with the safety recommendation against using this compound in fragrances [1].

- Innovation Areas: Key areas of innovation include molecular perfumery (creating new synthetic molecules) and personalized fragrance experiences [4].

Proposed Experimental Workflow for Fragrance Ingredient Evaluation

Given the lack of specific protocols for this compound, the following workflow outlines a general approach researchers might take to evaluate a new chemical entity for fragrance applications, incorporating standard methodologies and current market drivers.

Protocol Details

Chemical Characterization

- Objective: To confirm the identity and purity of the synthetic or isolated this compound.

- Methodology:

- Analytical Techniques: Use techniques like NMR spectroscopy (as predicted for this molecule [1]), Gas Chromatography-Mass Spectrometry (GC-MS) [5], and High-Performance Liquid Chromatography (HPLC) [5] to verify chemical structure and assay purity.

- Physical Properties: Determine melting point (reported as 56-57°C [1]) and logP (estimated at 2.60 [1]) to understand its hydrophobicity.

Odor Profile Analysis

- Objective: To characterize the scent profile and determine an odor threshold.

- Methodology:

- GC-Olfactometry (GC-O): Couple a gas chromatograph with a human sniffing port to separate the compound from potential impurities and describe its specific odor character [5].

- Expert Panel: Trained perfumers evaluate diluted samples, describing the odor (e.g., woody, camphorous) and assessing its intensity and tenacity over time.

Performance and Stability Testing

- Objective: To evaluate the compound's behavior in different formulations and under various conditions.

- Methodology:

- Accelerated Stability Studies: Incorporate the compound into model systems (e.g., ethanol-based perfume, emulsion-based lotion) and store them at different temperatures (e.g., 4°C, 25°C, 40°C). Monitor for chemical degradation and changes in odor profile over time.

- Vapor Pressure Measurement: Assess the evaporation rate, which is critical for top, middle, or base note classification in perfumery.

Toxicological and Safety Assessment

- Objective: To ensure consumer safety, which is a primary challenge in the fragrance market [4].

- Methodology:

- In Silico Prediction: Use computational tools to screen for potential structural alerts for toxicity.

- In Vitro Assays: Conduct tests for skin sensitization (e.g., LuSens, h-CLAT), skin irritation, and phototoxicity.

- IFRA Compliance: Check the compound's status against the International Fragrance Association's standards, which may currently restrict or provide no guidance for its use [1].

Important Limitations and Future Research

The most current and authoritative sources explicitly state that this compound is not recommended for fragrance or flavor use [1]. This indicates that it may have known undesirable properties, such as a weak or unpleasant odor, potential toxicity, or chemical instability, that make it unsuitable for commercial applications.

Future research could focus on:

- Investigating the specific chemical or toxicological reasons behind its non-recommendation.

- Exploring its potential as a synthetic intermediate for other fragrance materials.

- Re-evaluating its odor properties if a higher purity sample becomes available.

References

- 1. This compound, 25465-95-6 [thegoodscentscompany.com]

- 2. This compound [webbook.nist.gov]

- 3. pinocamphone bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl [thegoodscentscompany.com]

- 4. Product Market Size & Share Report, 2024 – 2032 Fragrance [gminsights.com]

- 5. Investigation of Chemical Compositions and Biological ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for the Stereoselective Synthesis of (−)-Isopinocampheol

Introduction

Chiral terpene alcohols represent an important class of synthetic intermediates in pharmaceutical development and natural product synthesis. Among these, (−)-isopinocampheol stands out as a valuent chiral building block and key precursor to versatile borane reagents. The stereoselective synthesis of this molecule via hydroboration of naturally occurring α-pinene provides researchers with efficient access to enantiomerically enriched materials for asymmetric synthesis. This protocol details an optimized procedure for the large-scale preparation of (−)-isothis compound with exceptional enantiomeric purity (>95% ee), based on the classic Organic Syntheses procedure with modern adaptations. The application notes further describe the characterization, handling, and implementation of this chiral pool material in synthetic campaigns, particularly highlighting its transformation to (−)-diisopinocampheylborane, a workhorse reagent for enantioselective carbonyl reductions and other stereocontrolled transformations.

Synthetic Significance and Strategic Approach

Chemical Background

Isothis compound (Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-) is a chiral secondary alcohol derived from α-pinene, a readily available natural product from pine trees. The significance of this compound extends beyond its intrinsic structure to its utility as a precursor to chiral hydroborating agents. The hydroboration of α-pinene proceeds with excellent stereocontrol due to the rigid bicyclic framework of the starting material, which directs reagent approach to the less hindered face. The resulting organoboranes can be subsequently oxidized to yield the alcohol with retention of configuration. This methodology exemplifies the power of substrate-directed stereocontrol in complex molecule synthesis.

The current protocol represents a significant improvement over earlier approaches that used in situ generated diborane in diglyme as solvent. The present method employs commercially available borane-methyl sulfide complex and features an equilibration step that enhances the optical purity of the intermediate dialkylborane. This improved procedure provides consistent access to (−)-isothis compound with excellent enantiomeric excess (>95%), making it suitable for demanding applications in asymmetric synthesis where high stereochemical purity is crucial.

General Reaction Scheme

The synthesis of (−)-isothis compound proceeds through a sequential hydroboration-oxidation sequence:

- Hydroboration: (+)-α-Pinene undergoes hydroboration with borane-dimethyl sulfide complex to form (−)-diisopinocampheylborane

- Equilibration: The intermediate dialkylborane undergoes stereochemical refinement

- Oxidation: Hydrogen peroxide-mediated oxidation of the borane intermediate to the alcohol

Experimental Protocol

Materials and Equipment

Starting Materials and Reagents:

- Borane-methyl sulfide complex (10.0 mL, 0.100 mol)

- (+)-α-Pinene (27.2 g + 4.08 g, 0.230 mol total, [α]²¹D +47.1°)

- Anhydrous tetrahydrofuran (66 mL total)

- Methanol (8 mL)

- 3 M aqueous sodium hydroxide (36.6 mL)

- 30% aqueous hydrogen peroxide (24 mL)

- Diethyl ether (250 mL total)

- Anhydrous potassium carbonate (drying agent)

- Pentane (for crystallization)

Specialized Equipment:

- 300-mL three-necked flask

- Magnetic stirrer and stir bar

- Pressure-equalizing dropping funnel with septum inlet adapter

- Reflux condenser with hose adapter

- Mineral oil bubbler

- Ice-water bath

- Thermometer

- Nitrogen inlet system

- Rotary evaporator

- Fractional distillation apparatus with 30-cm column packed with glass helices

Step-by-Step Procedure

Apparatus Setup: Assemble the three-necked flask with magnetic stir bar, thermometer, dropping funnel, and reflux condenser. Dry the apparatus in an oven and assemble while hot under a nitrogen flush. Maintain a slight positive pressure of nitrogen using a mineral oil bubbler. [1]

Initial Hydroboration:

- Charge the flask with borane-methyl sulfide complex (10.0 mL, 0.100 mol) and 30 mL of anhydrous tetrahydrofuran.

- Immerse the flask in an ice-water bath and allow the temperature to stabilize at 0-3°C.